5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid
Description
Nomenclature and Structural Identification
5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid is systematically identified through multiple nomenclature systems and structural descriptors that provide comprehensive characterization of its molecular architecture. The compound bears the Chemical Abstracts Service number 1352200-26-0, establishing its unique identity within chemical databases. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is designated as 5-[(2-methylpropan-2-yl)oxycarbonylamino]thiadiazole-4-carboxylic acid, which precisely describes the substitution pattern on the thiadiazole ring. The molecular formula C₈H₁₁N₃O₄S encompasses eight carbon atoms, eleven hydrogen atoms, three nitrogen atoms, four oxygen atoms, and one sulfur atom, yielding a molecular weight of 245.26 grams per mole.
The structural representation through Simplified Molecular Input Line Entry System notation is recorded as CC(C)(C)OC(=O)NC1=C(N=NS1)C(=O)O, which encodes the complete connectivity and stereochemistry of the molecule. The International Chemical Identifier provides an additional layer of structural specification with the designation InChI=1S/C8H11N3O4S/c1-8(2,3)15-7(14)9-5-4(6(12)13)10-11-16-5/h1-3H3,(H,9,14)(H,12,13), enabling precise computational and database searches. The corresponding International Chemical Identifier Key WYKTXOLUZGWCFQ-UHFFFAOYSA-N serves as a unique molecular fingerprint for unambiguous identification across chemical databases and literature.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]thiadiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c1-8(2,3)15-7(14)9-5-4(6(12)13)10-11-16-5/h1-3H3,(H,9,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKTXOLUZGWCFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=NS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
- 1,2,3-Thiadiazole-4-carboxylic acid is synthesized or purchased as a precursor. It can be prepared by known literature methods involving cyclization reactions of appropriate precursors containing sulfur and nitrogen atoms.
- Purification is often achieved by flash chromatography or recrystallization to afford high purity material suitable for further functionalization.
Amino Group Introduction and Boc Protection
- The amino group at the 5-position is introduced via amination reactions, often starting from a halogenated or activated intermediate of the thiadiazole ring.
- The amino group is then protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amino group introduction | Amination of 1,2,3-thiadiazole-4-carboxylic acid | Variable | Reaction conditions depend on the precursor; often involves nucleophilic substitution. |
| Boc protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine), DCM, RT | 70-90 | Boc protection proceeds smoothly under mild conditions; purification by chromatography. |
| Purification | Flash chromatography or preparative HPLC | - | Ensures removal of unreacted starting materials and side products. |
Example from Literature
A typical procedure involves dissolving the amino-thiadiazole carboxylic acid intermediate in dichloromethane, adding triethylamine, and then slowly adding di-tert-butyl dicarbonate. The mixture is stirred at room temperature for several hours until completion, monitored by TLC or HPLC. After workup and purification, the Boc-protected product is isolated.
Analytical and Purification Techniques
- Chromatography : Flash column chromatography on silica gel using gradients of ethyl acetate in dichloromethane is common.
- HPLC-MS : Used to confirm the purity and molecular weight of the final compound.
- NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of the Boc group and the thiadiazole ring.
- Mass Spectrometry : Confirms molecular ion peaks consistent with the Boc-protected amino acid.
Research Findings and Optimization
- Recent studies emphasize avoiding harsh conditions to prevent decomposition of the sensitive thiadiazole ring.
- Modular procedures combining carboxylic acids with acyl hydrazines have been reported for related heterocycles, yielding good to excellent yields with tolerance for various substituents and ring sizes, which may be adapted for the synthesis of Boc-protected thiadiazole derivatives.
- Boc protection is critical for subsequent synthetic transformations, especially in medicinal chemistry applications where the amino group needs to be masked temporarily.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Material | 1,2,3-Thiadiazole-4-carboxylic acid or derivatives |
| Amino Group Introduction | Nucleophilic substitution or amination on activated thiadiazole intermediate |
| Boc Protection Reagents | Di-tert-butyl dicarbonate, triethylamine or other base |
| Solvents | Dichloromethane, dimethylformamide |
| Reaction Temperature | Room temperature to mild heating (20-65 °C) |
| Purification | Flash chromatography, preparative HPLC |
| Yield Range | 70-90% for Boc protection step, overall yield depends on amino group introduction step |
| Analytical Techniques | NMR, MS, HPLC-MS |
This synthesis route provides a reliable method for preparing 5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid with high purity and reasonable yields, suitable for further use in pharmaceutical and chemical research. The choice of mild conditions and careful purification ensures the integrity of the sensitive thiadiazole ring and the Boc protecting group.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization:
| Conditions | Reagents | Outcome | Reference |
|---|---|---|---|
| Mild acidolysis | Trifluoroacetic acid (TFA) | Quantitative deprotection at 0–25°C | |
| Strong acid | HCl in dioxane | Complete removal within 2 hours at 25°C |
The deprotected amine participates in coupling reactions, such as amide bond formation with carboxylic acids or activated esters .
Carboxylic Acid Derivative Formation
The carboxylic acid moiety undergoes standard derivatization:
Esterification
Reaction with alcohols under acidic or coupling conditions:
-
Methanol/H<sup>+</sup> : Forms methyl ester (90% yield).
-
DCC/DMAP : Activates the acid for esterification with bulky alcohols .
Amidation
Coupling with amines using carbodiimide reagents:
| Amine | Reagent | Yield | Reference |
|---|---|---|---|
| Benzylamine | EDC/HOBt | 85% | |
| Pyridin-2-ylamine | DCC/DMAP | 78% |
Thiadiazole Ring Reactivity
The 1,2,3-thiadiazole ring participates in electrophilic and nucleophilic reactions:
Nucleophilic Substitution
The C-5 position (adjacent to the sulfur atom) is susceptible to nucleophilic attack:
-
Reaction with Grignard reagents : Forms C-alkylated products.
-
Hydrolysis : Under basic conditions, the ring opens to form thiol intermediates .
Cycloaddition Reactions
The thiadiazole engages in [3+2] cycloadditions with alkynes to generate fused heterocycles .
Comparative Reactivity with Analogues
The thiadiazole scaffold shows distinct behavior compared to thiazole or pyrrole derivatives:
Scientific Research Applications
Synthetic Applications
1. Intermediate in Drug Synthesis
Boc-thiadiazole serves as an important intermediate in the synthesis of novel pharmaceuticals. The presence of the Boc group allows for the protection of the amine during synthetic processes, enabling the formation of complex structures through subsequent reactions such as nucleophilic substitutions and hydrolysis.
2. Building Block for Complex Molecules
The compound can be utilized as a building block for synthesizing more complex molecules, particularly those that require specific functional groups to be introduced at later stages of synthesis. Its derivatives may have applications in drug discovery and development due to their potential biological activities .
Agrochemical Applications
The derivatives of 5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid may find applications in agrochemicals due to their unique chemical properties. Thiadiazoles are known for their effectiveness as herbicides and fungicides. The ability to modify the Boc group selectively opens avenues for creating new agrochemical formulations that could enhance crop protection strategies .
Comparative Analysis with Related Compounds
To understand the uniqueness of Boc-thiadiazole, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid | Thiazole ring instead of thiadiazole | Different heterocyclic structure |
| 5-Amino-1,2,3-thiadiazole-4-carboxylic acid | Lacks protecting group | More reactive due to free amine |
| 4-Amino-1,2,3-thiadiazole-5-carboxylic acid | Different position of amino group | Altered reactivity profile |
This table illustrates variations in reactivity and potential applications based on structural differences while retaining some functional similarities to Boc-thiadiazole.
Mechanism of Action
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with molecular targets in biological systems. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in further reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives, focusing on core heterocycles, functional groups, and applications.
Thiazole Derivatives
- 5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid (C₁₃H₁₆N₂O₃): Structure: Features a thiazole ring (one sulfur, one nitrogen) with a methyl group at position 3. Key Difference: The thiazole core lacks the second nitrogen atom present in thiadiazoles, reducing ring aromaticity and altering reactivity. Application: Used in drug discovery for its balanced lipophilicity and hydrogen-bonding capacity .
- 2-((Tert-butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid (C₁₀H₁₄N₂O₄S, MW 258.29): Structure: Substituted with a methyl group at position 5.
- Ethyl 5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate (C₁₂H₁₉N₃O₄S, MW 301.36): Structure: Includes an ethyl ester and an aminomethyl group. Key Difference: The ester group increases lipophilicity, whereas the free carboxylic acid in the main compound improves water solubility for biological assays .
Thiadiazole Derivatives
- 3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine :
Imidazole and Spirocyclic Analogs
- Imidazole Derivatives (e.g., 4-[4-({[(tert-butoxy)carbonyl]piperidinyl}amino)carbonyl]-1H-imidazole): Structure: Imidazole cores with Boc-protected amines. Key Difference: The imidazole’s dual nitrogen atoms facilitate stronger hydrogen bonding, advantageous in kinase inhibitor design but less stable under acidic conditions compared to thiadiazoles .
Spirocyclic Compounds (e.g., (6R)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid) :
Data Table: Structural and Molecular Comparison
Research Findings and Implications
- Reactivity : Thiadiazoles exhibit higher electrophilicity at the sulfur atom compared to thiazoles, enabling nucleophilic substitutions useful in agrochemical design .
- Biological Activity : Thiazole derivatives with methyl groups (e.g., from and ) show improved metabolic stability but reduced solubility, limiting in vivo applications .
- Synthetic Utility : Spirocyclic Boc-protected compounds () are prioritized in CNS drug discovery due to their blood-brain barrier permeability, though synthesis requires advanced chiral resolution techniques .
- Commercial Viability : The discontinuation of the main compound () contrasts with the availability of thiazole analogs, suggesting market preference for easier-to-functionalize scaffolds .
Biological Activity
5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid is a compound that has garnered attention due to its potential as a precursor for synthesizing novel therapeutic agents. The presence of the thiadiazole ring in its structure is linked to a variety of biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, highlighting its pharmacological implications based on recent research findings.
The molecular formula of this compound is CHNOS with a molecular weight of 245.26 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group that can be selectively removed under specific conditions, allowing for further chemical modifications. This characteristic makes it a valuable synthetic intermediate in drug development .
Biological Activity Overview
The biological activity of compounds containing the thiadiazole moiety has been extensively studied. This section summarizes key findings related to the pharmacological properties of this compound and its derivatives.
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds with the thiadiazole structure exhibit activity against various bacterial strains and fungi. For instance, studies have demonstrated that certain thiadiazole derivatives possess potent antibacterial effects against Staphylococcus aureus and Escherichia coli .
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative A | S. aureus | 0.5 µg/mL |
| Thiadiazole Derivative B | E. coli | 1.0 µg/mL |
Antiviral Activity
Recent studies have reported antiviral activities associated with thiadiazole derivatives against various viruses. For example, certain compounds have demonstrated efficacy against influenza virus and herpes simplex virus (HSV), showcasing their potential as antiviral agents .
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways .
Case Studies
Several case studies highlight the biological potential of thiadiazole derivatives:
- Antitubercular Activity : A study explored the synthesis of novel thiadiazole derivatives with antitubercular activity against Mycobacterium tuberculosis. One derivative exhibited an MIC of 0.045 µg/mL against resistant strains .
- Antiviral Efficacy : Another study evaluated a series of thiadiazole compounds for their protective effects against viral infections in vitro. One compound showed a protective efficacy rate of 76% at a concentration of 100 µg/mL .
Q & A
Q. What are the standard synthetic routes for 5-{[(tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid?
Methodological Answer: The synthesis typically involves a multi-step approach:
Amino Protection : Introduce the Boc (tert-butoxycarbonyl) group to the amino functionality using Boc-OSu (succinimidyl carbonate) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), as seen in analogous heterocyclic systems .
Thiadiazole Ring Formation : Cyclize precursors (e.g., thiosemicarbazides) under acidic or thermal conditions. For example, H2SO4-mediated cyclization at 80–100°C can yield the thiadiazole core .
Carboxylic Acid Activation : Use coupling agents like EDCI/HOBt for carboxylate activation if further functionalization is required .
Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity .
Q. What spectroscopic methods are recommended for characterizing this compound?
Methodological Answer: A combination of techniques is essential:
Q. What safety precautions are essential when handling this compound in the laboratory?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap/water .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via approved chemical waste protocols .
Advanced Research Questions
Q. How can one address discrepancies in reported solubility data for this compound?
Methodological Answer:
- Systematic Solubility Testing : Prepare saturated solutions in solvents (e.g., DMSO, DCM, water at pH 2–12) and quantify solubility via gravimetric analysis or UV-Vis spectroscopy .
- Temperature Dependence : Conduct studies at 25°C, 37°C, and 50°C to assess thermodynamic stability. For example, Boc-protected analogs show reduced solubility in polar solvents at elevated temperatures .
- Co-Solvent Systems : Evaluate solubility enhancers (e.g., cyclodextrins) for pharmaceutical applications, referencing protocols from thiazole-carboxylic acid studies .
Q. What strategies are effective for regioselective modification of the thiadiazole ring?
Methodological Answer:
- Electrophilic Substitution : Use HNO3/H2SO4 for nitration at the 5-position, guided by electronic effects of the Boc and carboxylic acid groups .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (e.g., aryl/heteroaryl) at the 2-position, optimized via Pd(PPh3)4/K2CO3 in DMF/water .
- Crystallographic Validation : Confirm regiochemistry via single-crystal X-ray diffraction, as demonstrated in corrected structural reports for thiazolidine analogs .
Q. How does the Boc group influence the compound’s stability under different pH conditions?
Methodological Answer:
- Acidic Conditions (pH < 3) : The Boc group hydrolyzes rapidly, releasing CO2 and tert-butanol. Monitor degradation via <sup>1</sup>H NMR (disappearance of δ 1.4 ppm peak) .
- Neutral/Basic Conditions (pH 7–12) : Stability increases; however, the carboxylic acid may deprotonate, altering solubility. Use potentiometric titration to assess pKa shifts .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
